3-(1-benzyl-1H-indol-3-yl)propan-1-ol
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Description
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .
Molecular Structure Analysis
The InChI code for “3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is a solid at room temperature . It has a molecular weight of 265.35 .Scientific Research Applications
Synthesis and Antifungal Activity
- A study by Lebouvier et al. (2020) designed analogs of fluconazole by replacing a triazole moiety with an indole scaffold, including compounds similar to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol. They found that these compounds exhibited significant antifungal activity against Candida species, indicating potential applications in antifungal treatments (Lebouvier et al., 2020).
Synthesis and Structural Analysis
- Laban et al. (2023) synthesized a compound closely related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol and provided a detailed structural analysis. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Laban et al., 2023).
Thermolysis and Kinetics
- The study by Dib et al. (2004) on the gas-phase thermolysis of benzotriazole derivatives, including compounds structurally related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol, provides insights into their thermal stability and decomposition pathways. This information is crucial for their practical application in various fields (Dib et al., 2004).
Potential as Antidepressants
- Research by Takeuchi et al. (2003) identified compounds structurally related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol that exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. These findings suggest potential applications in developing new antidepressant drugs (Takeuchi et al., 2003).
properties
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 |
Source
|
Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
CAS RN |
29957-93-5 |
Source
|
Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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